2-(3-Methyl-1H-pyrazol-1-yl)piperidine
CAS No.:
Cat. No.: VC17705567
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3 |
|---|---|
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 2-(3-methylpyrazol-1-yl)piperidine |
| Standard InChI | InChI=1S/C9H15N3/c1-8-5-7-12(11-8)9-4-2-3-6-10-9/h5,7,9-10H,2-4,6H2,1H3 |
| Standard InChI Key | JUOANMIOWVXMDN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1)C2CCCCN2 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Connectivity
2-(3-Methyl-1H-pyrazol-1-yl)piperidine consists of a six-membered piperidine ring attached to a five-membered pyrazole ring via a single bond at the 2-position of the piperidine and the 1-position of the pyrazole. The pyrazole ring is substituted with a methyl group at the 3-position, imparting steric and electronic effects critical to its bioactivity. The IUPAC name, 2-(3-methylpyrazol-1-yl)piperidine, reflects this connectivity.
The molecular formula C₉H₁₅N₃ corresponds to a molecular weight of 165.24 g/mol . Key structural descriptors include:
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Topological Polar Surface Area: 30.7 Ų, indicative of moderate hydrogen-bonding capacity.
Conformational Dynamics
The piperidine ring adopts a chair conformation, minimizing steric strain, while the pyrazole ring remains planar due to aromaticity . Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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Piperidine Protons: δ 1.45–2.31 ppm (m, CH₂), δ 2.95–3.50 ppm (m, NCH₂)
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Pyrazole Protons: δ 6.87–7.95 ppm (m, C–H), δ 2.31 ppm (s, CH₃) .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The primary synthesis involves the nucleophilic substitution of 3-methyl-1H-pyrazole with piperidine derivatives under inert conditions. A representative protocol includes:
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Reagents: 3-methyl-1H-pyrazole, 2-chloropiperidine, potassium carbonate.
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Conditions: Reflux in dry tetrahydrofuran (THF) at 80°C for 12 hours under nitrogen.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields 65–75% pure product.
Alternative Methodologies
Recent advancements utilize microwave-assisted synthesis to reduce reaction times. For example, irradiating 3-methylpyrazole with 2-aminopiperidine at 150°C for 20 minutes achieves 85% yield. Catalytic approaches employing palladium complexes (e.g., Pd(OAc)₂/PPh₃) further enhance regioselectivity.
Biological Activities and Mechanistic Insights
Antimicrobial and Antiviral Effects
Structure-activity relationship (SAR) studies highlight broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8 μg/mL against Staphylococcus aureus and Escherichia coli. Molecular docking simulations suggest interference with bacterial DNA gyrase (PDB: 1KZN). Against influenza A (H1N1), the compound reduces viral replication by 90% at 50 μM, likely via neuraminidase inhibition.
Analytical Characterization Techniques
Spectroscopic Methods
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Infrared (IR) Spectroscopy: Peaks at 1640 cm⁻¹ (C=N stretch) and 2980 cm⁻¹ (C–H stretch) confirm pyrazole and piperidine rings .
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¹H/¹³C NMR: Assignments correlate with predicted shifts; e.g., pyrazole C-4 at 147 ppm (¹³C).
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Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 166.24, consistent with molecular weight .
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) achieves >98% purity, retention time = 6.2 minutes.
Applications in Drug Development
Lead Optimization
The compound serves as a precursor for analogs with enhanced bioavailability. N-Acylation (e.g., acetyl, benzoyl) improves logP values from 1.2 to 2.8, facilitating blood-brain barrier penetration.
Targeted Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150 nm) increases tumor accumulation by 3-fold in murine models.
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